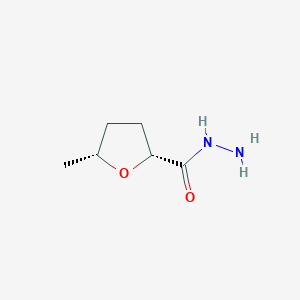
rac-(2R,5R)-5-methyloxolane-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,5R)-5-methyloxolane-2-carbohydrazide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by its oxolane ring, which is a five-membered ring containing one oxygen atom, and a carbohydrazide group, which is a functional group containing a carbonyl group bonded to two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5R)-5-methyloxolane-2-carbohydrazide typically involves the reaction of rac-(2R,5R)-5-methyloxolane-2-carboxylic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,5R)-5-methyloxolane-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted oxolane derivatives.
Scientific Research Applications
rac-(2R,5R)-5-methyloxolane-2-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2R,5R)-5-methyloxolane-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
rac-(2R,5R)-5-methyloxolane-2-carbohydrazide can be compared with other similar compounds, such as:
rac-(2R,5R)-5-methyloxolane-2-carboxylic acid: This compound is a precursor in the synthesis of this compound and shares a similar oxolane ring structure.
rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane: This compound has a bromomethyl group instead of a carbohydrazide group, leading to different chemical reactivity and applications.
rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid: This compound has a pyrrolidine ring instead of an oxolane ring, resulting in different biological activity and applications.
The uniqueness of this compound lies in its specific combination of the oxolane ring and carbohydrazide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1807916-66-0; 2044705-55-5 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.174 |
IUPAC Name |
(2R,5R)-5-methyloxolane-2-carbohydrazide |
InChI |
InChI=1S/C6H12N2O2/c1-4-2-3-5(10-4)6(9)8-7/h4-5H,2-3,7H2,1H3,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
MGSDHAQOZRTZLZ-RFZPGFLSSA-N |
SMILES |
CC1CCC(O1)C(=O)NN |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


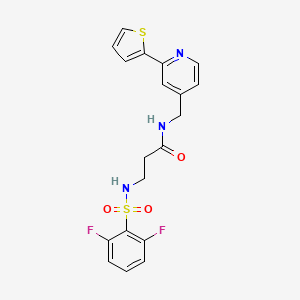
![4-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B2624681.png)
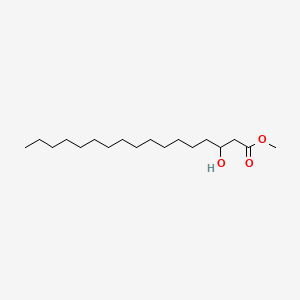
![3-methoxy-1-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2624685.png)
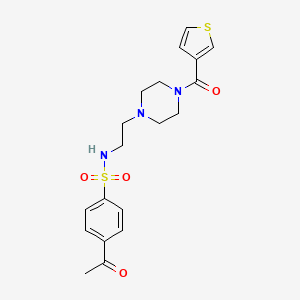
![3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2624687.png)
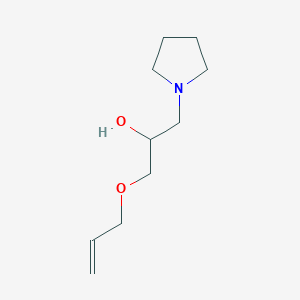
![3-({[(tert-butoxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B2624690.png)
![Oxiran-2-yl-[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B2624695.png)

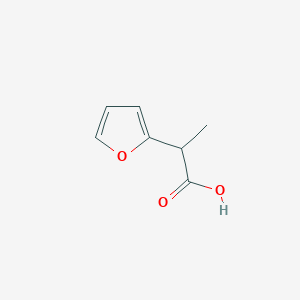
![N-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2624699.png)
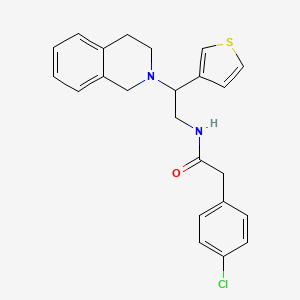
![2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2624701.png)
